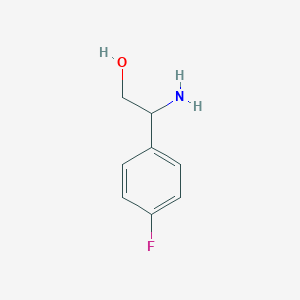

2-Amino-2-(4-fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPEYLZIUEVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564732 | |

| Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140373-17-7 | |

| Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-(4-fluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-(4-fluorophenyl)ethanol physical properties

An In-depth Technical Guide on the Physical Properties of 2-Amino-2-(4-fluorophenyl)ethanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details available physicochemical data, outlines experimental protocols for property determination, and includes visual workflows to illustrate these methodologies.

This compound is an amino alcohol derivative containing a fluorinated phenyl ring. The presence of the amino (-NH2), hydroxyl (-OH), and fluoro (-F) functional groups imparts specific chemical and physical characteristics that are significant in its application, particularly as a building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.

Structure:

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. This allows for a quick reference to its fundamental properties.

| Property | Value | Source |

| Molecular Weight | 155.17 g/mol | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| Flash Point | 127.6 ± 23.2 °C | [1] |

| Solubility | A structurally similar compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water, moderately soluble in alcohols, and poorly soluble in non-polar solvents.[4] This suggests that this compound likely exhibits similar behavior due to its polar amino and hydroxyl groups. | |

| pKa | An experimentally determined pKa value is not readily available in the literature. The presence of a basic amino group and an acidic hydroxyl group makes it an amphoteric compound. |

Experimental Protocols for Physical Property Determination

Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Method using a Melting Point Apparatus [5][6]

-

Sample Preparation: A small amount of the finely powdered, dry solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[7]

-

Heating: The sample is heated rapidly at first to determine an approximate melting temperature. The procedure is then repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]

-

Result: The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] It is a key physical constant for liquid compounds.

Protocol: Capillary Method (Siwoloboff Method) [10][11][12]

-

Sample Preparation: A few milliliters of the liquid are placed into a small test tube (fusion tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the liquid within the fusion tube. The fusion tube is then attached to a thermometer.[10][11]

-

Heating: The assembly is heated gently in a liquid bath (e.g., paraffin oil in a Thiele tube) or an aluminum block.[10][12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped, and the bath is allowed to cool slowly.

-

Result: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure inside the capillary equals the atmospheric pressure.

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Protocol: Systematic Solubility Testing [14][15][16]

-

Water Solubility: Add approximately 0.1 g of the solid compound to 3 mL of water in a test tube. Shake vigorously.[14] If the compound dissolves, its polarity is high. Test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[16]

-

5% NaOH Solubility: If the compound is insoluble in water, test its solubility in a 5% aqueous NaOH solution. Dissolution indicates the presence of an acidic functional group (e.g., phenol).[14]

-

5% NaHCO₃ Solubility: If it dissolves in NaOH, test its solubility in 5% aqueous NaHCO₃. Dissolution indicates a strongly acidic group (e.g., carboxylic acid).[14]

-

5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[14][15]

-

Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in a specific solvent.[17] Several methods exist for its determination.

Protocol: Potentiometric Titration [18]

-

Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often water or a water-organic mixture) to create a solution of known concentration.

-

Titration Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (for a basic pKa) or a strong base (for an acidic pKa) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[19]

References

- 1. This compound | CAS#:140373-17-7 | Chemsrc [chemsrc.com]

- 2. 174770-74-2 CAS MSDS ((R)-2-Amino-2-(4-fluorophenyl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 18. youtube.com [youtube.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-2-(4-fluorophenyl)ethanol chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Amino-2-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, a fluorinated analog of phenylethanolamine. As the strategic incorporation of fluorine continues to be a cornerstone of modern drug design, a deep understanding of the foundational structural and electronic properties of such molecules is paramount.[1][2] This document delineates the molecule's core structure, stereochemistry, and key physicochemical properties. It offers an in-depth examination of the covalent bonding, with a particular focus on the influence of the C-F bond, and explores the expected outcomes of standard spectroscopic characterization techniques, including NMR, IR, and mass spectrometry. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on phenylethanolamine scaffolds.

Molecular Identity and Core Physicochemical Properties

This compound belongs to the 1,2-aminoalcohol class of organic compounds, which are characterized by an amine group and an alcohol group on adjacent carbon atoms.[3] It is a structural analog of the endogenous trace amine phenylethanolamine.[4] The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the para (4-position) of the phenyl ring. This single atomic substitution has profound implications for the molecule's electronic properties, metabolic stability, and potential biological activity.[1][5]

The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | β-Amino-4-fluorobenzeneethanol | [6][7] |

| CAS Number | 140373-17-7 (Racemate) | [6] |

| 174770-74-2 ((R)-enantiomer) | ||

| Molecular Formula | C₈H₁₀FNO | [6] |

| Molecular Weight | 155.17 g/mol | [6] |

| Appearance | Solid (White to Off-White) | [8][9] |

| Density (Predicted) | 1.2±0.1 g/cm³ | [6] |

| Boiling Point (Predicted) | 287.4±25.0 °C at 760 mmHg | [6] |

| Flash Point (Predicted) | 127.6±23.2 °C | [6] |

| pKa (Predicted) | 12.48±0.10 (Strongest Acidic) | [9] |

| XLogP (Predicted) | 0.2 - 0.47 | [6][10] |

Structural Elucidation and Bonding Analysis

The Chiral Center and Stereochemistry

The carbon atom bonded to the phenyl ring, the amino group, and the hydroxymethyl group (C2) is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-amino-2-(4-fluorophenyl)ethanol and (S)-2-amino-2-(4-fluorophenyl)ethanol.

Caption: 3D representation of the (R) and (S) enantiomers.

The specific stereoisomer is critically important in drug development, as biological systems, particularly receptors and enzymes, are chiral. Enantiomers of a drug molecule often exhibit significantly different potency, efficacy, and toxicity profiles. For instance, studies on related ring-fluorinated phenylephrines have shown that stereochemistry and the position of the fluorine atom markedly alter the selectivity for α- and β-adrenergic receptors.[5]

The 4-Fluorophenyl Moiety: Inductive and Resonance Effects

The fluorine atom at the para-position exerts a strong influence on the electronic character of the entire molecule. This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density, primarily to the ortho and para positions.

For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the net impact of the 4-fluoro substituent is electron withdrawal, which can lower the pKa of the amine and influence the molecule's binding interactions and metabolic pathways.

The Carbon-Fluorine (C-F) Bond

The C-F bond is a defining feature of fluorinated pharmaceuticals. It is exceptionally strong (bond dissociation energy ~110 kcal/mol) and highly polarized. This strength imparts significant metabolic stability, as the C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s. This is a primary reason for incorporating fluorine into drug candidates—to block metabolic oxidation at that position and thereby increase the drug's half-life.[1]

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl (-OH) and amino (-NH₂) groups allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair, or between an amine proton and the oxygen lone pair. This can create a pseudo-five-membered ring, constraining the conformation of the ethanolamine side chain. Such conformational locking can have a significant impact on the molecule's ability to adopt the correct geometry for binding to a biological target.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data and provide standardized protocols for analysis.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and adrenergic activity of ring-fluorinated phenylephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:140373-17-7 | Chemsrc [chemsrc.com]

- 7. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 8. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]

- 9. (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 [m.chemicalbook.com]

- 10. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol: Synthesis, Analysis, and Applications

Introduction

2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol that serves as a crucial building block in modern medicinal chemistry and drug development. Its structure, featuring a chiral center directly attached to a fluorinated phenyl ring, makes it a valuable synthon for creating complex, biologically active molecules with high specificity. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its chemical identity, stereoselective synthesis strategies, analytical methodologies for enantiomeric separation, and key applications for professionals in pharmaceutical research and organic synthesis.

Part 1: Chemical Identity and Physicochemical Properties

The correct identification of this compound is critical, as its properties and biological activity are intrinsically linked to its stereochemistry. The compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S).

Chemical Structure and Chirality

The key structural feature is the chiral carbon atom bonded to an amino group, a hydroxymethyl group, a hydrogen atom, and a 4-fluorophenyl group. This stereocenter is pivotal to its function as a chiral intermediate.

Caption: Structure of this compound with chiral center ().*

CAS Number Identification It is essential to use the correct CAS (Chemical Abstracts Service) number corresponding to the specific form of the substance.

| Compound Name | CAS Number |

| This compound (Racemate) | 140373-17-7[1] |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2[2] |

| (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride | 1269773-21-8[3] |

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FNO | [2] |

| Molecular Weight | 155.17 g/mol | [2] |

| Appearance | Off-white to light yellow solid/powder | Inferred from supplier data |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][2] |

Part 2: Synthesis of this compound

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, with a strong emphasis on controlling stereochemistry.[4][5] Traditional methods often involve multi-step processes, but modern approaches, particularly biocatalysis, offer more direct and efficient routes.[6][7]

Core Causality in Synthesis: The Need for Enantioselectivity In drug development, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the primary goal is not just to synthesize the molecule, but to do so in an enantiomerically pure form. This drives the choice of synthetic strategy towards asymmetric methods.

Generalized Synthetic Workflow: Asymmetric Reductive Amination

A highly effective and increasingly common strategy is the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. This approach can be achieved using chemical catalysts or, more sustainably, with engineered enzymes like amine dehydrogenases (AmDHs).[6][7]

Caption: Generalized workflow for stereoselective synthesis.

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

This protocol is a representative, generalized procedure based on established methods for synthesizing chiral amino alcohols using engineered amine dehydrogenases.[6][7]

-

Precursor Synthesis: Prepare the α-hydroxy ketone, 1-hydroxy-2-(4-fluorophenyl)ethan-1-one, from a suitable starting material like 4-fluorophenacyl bromide.

-

Enzyme and Cofactor Preparation: Prepare a buffered aqueous solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5-9.0). Add the engineered amine dehydrogenase (AmDH) specific for the desired (R) or (S) product. Include a cofactor recycling system, such as glucose and glucose dehydrogenase (GDH), to regenerate the required NADH or NADPH.

-

Biocatalytic Reaction:

-

Dissolve the α-hydroxy ketone precursor in the buffered enzyme solution to a final concentration of 50-100 mM.

-

Add the cofactor (e.g., NAD⁺) to a catalytic amount (e.g., 1 mM).

-

Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours.

-

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic activity and analyze the sample by chiral HPLC to monitor conversion and enantiomeric excess (ee).

-

Work-up and Purification:

-

Once the reaction reaches completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 to deprotonate the amino group.

-

Separate the organic layer. The aqueous layer can be extracted several more times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

-

Part 3: Analytical Methodologies for Chiral Separation

Verifying the enantiomeric purity of the final product is a mandatory step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[8][9]

Self-Validating Protocol: Chiral HPLC

A robust analytical method must reliably separate and quantify the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating amino alcohols.

Caption: Workflow for chiral purity analysis by HPLC.

Detailed Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable polysaccharide-based chiral column, such as one with a cellulose or amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like 2-propanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA. Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for basic analytes.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrument Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C (isothermal)

-

Detection Wavelength: 220 nm or 254 nm (UV)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. Subsequently, inject the synthesized sample to determine the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.

Part 4: Applications in Drug Development

This compound is not an active drug itself but a high-value intermediate. Its phenylethanolamine scaffold is a privileged structure found in numerous APIs, particularly those targeting the central nervous system (CNS).[10]

Role as a Versatile Building Block

The amino and hydroxyl groups provide reactive handles for further chemical elaboration, allowing for its incorporation into more complex molecular architectures.

Caption: Role as an intermediate in developing advanced molecules.

Expert Insights: The introduction of a fluorine atom on the phenyl ring is a strategic choice in drug design. It can block sites of metabolism, increase lipophilicity (aiding passage through the blood-brain barrier), and modulate the electronic properties of the molecule to enhance target binding. This makes fluorinated building blocks like this compound particularly sought after for developing next-generation therapeutics for neurological and psychiatric disorders.[10]

Part 5: Safety and Handling

Proper handling of all laboratory chemicals is paramount. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from closely related amino alcohols and fluorinated aromatics can guide safe practices.[11][12]

Hazard Identification and Precautionary Measures

-

Potential Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from ignition sources.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, following the recommended 2-8°C conditions.[1]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a cornerstone chiral building block for the pharmaceutical industry. Its value is defined by the stereocenter and the strategic placement of a fluorine atom. A deep understanding of its stereoselective synthesis, robust analytical methods for chiral purity assessment, and safe handling practices are essential for any researcher or drug development professional. The methodologies and insights presented in this guide are intended to provide a solid technical foundation for leveraging this versatile intermediate in the pursuit of novel and effective therapeutics.

References

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). AZoM.com. [Link]

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 1269773-21-8|(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (R)-2-Amino-2-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a general synthetic approach and purification strategy, and discusses its potential pharmacological relevance based on related structures.

Physicochemical Properties

Table 1: Physicochemical Properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C8H10FNO | |

| Molecular Weight | 155.172 g/mol | |

| CAS Number | 174770-74-2 | |

| Physical Form | White to Yellow Solid | |

| Storage Conditions | 2-8 °C |

Table 2: Physicochemical Properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

| Property | Value | Source |

| Molecular Formula | C8H11ClFNO | |

| Molecular Weight | 191.63 g/mol | |

| Physical Form | White to Yellow Solid | |

| Storage Conditions | 2-8 °C |

Synthesis and Purification

The synthesis of chiral 2-amino-2-arylethanols like (R)-2-Amino-2-(4-fluorophenyl)ethanol typically involves asymmetric synthesis or resolution of a racemic mixture. A common strategy is the enantioselective reduction of a corresponding α-amino ketone precursor.

General Synthetic Approach: Asymmetric Reduction

A plausible synthetic route involves the asymmetric reduction of 2-amino-1-(4-fluorophenyl)ethanone. This can be achieved using a chiral reducing agent or a catalyst system that favors the formation of the (R)-enantiomer.

(S)-2-Amino-2-(4-fluorophenyl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. Due to its structural similarity to known pharmacophores, this compound serves as a valuable building block in the development of novel therapeutic agents. This document summarizes its known physicochemical properties, provides insights into its synthesis and characterization, and explores its potential, though currently underexplored, biological significance.

Core Physicochemical Properties

While specific experimental data for the (S)-enantiomer is limited in publicly accessible literature, the fundamental physicochemical properties can be summarized based on data for the racemic mixture, the corresponding (R)-enantiomer, and closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | |

| Physical Form | Solid | Inferred from related compounds |

| Predicted Boiling Point | 287.4 ± 25.0 °C | Predicted for (R)-enantiomer |

| Predicted Density | 1.208 ± 0.06 g/cm³ | Predicted for (R)-enantiomer |

| Predicted pKa | 12.48 ± 0.10 | Predicted for (R)-enantiomer |

| Solubility | Soluble in water, moderately soluble in alcohols, poorly soluble in non-polar solvents. | Inferred from 2-amino-1-(4-fluorophenyl)ethanol |

Note: The predicted values are for the (R)-enantiomer and should be considered as estimates for the (S)-enantiomer. Experimental verification is recommended.

Synthesis and Characterization

The synthesis of chiral amino alcohols such as (S)-2-Amino-2-(4-fluorophenyl)ethanol is a critical step in their application for drug discovery.

Experimental Protocols

Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol from (S)-4-Fluorophenylglycine

Reaction Scheme:

Caption: Synthetic route from (S)-4-Fluorophenylglycine.

Detailed Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.

-

Addition of Amino Acid: The flask is cooled in an ice bath, and (S)-4-fluorophenylglycine is added portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the carboxylic acid.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed with an organic solvent such as ethyl acetate or diethyl ether. The combined organic filtrates are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (S)-2-Amino-2-(4-fluorophenyl)ethanol can be purified by techniques such as distillation under reduced pressure or crystallization.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scale. The use of LAH requires strict anhydrous conditions and careful handling due to its high reactivity.

Characterization

The structural confirmation and purity assessment of (S)-2-Amino-2-(4-fluorophenyl)ethanol would be typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the fluorophenyl ring, the methine proton adjacent to the amino and hydroxyl groups, and the diastereotopic methylene protons of the ethanol backbone.

-

¹³C NMR would provide signals for the distinct carbon atoms, including the two aromatic carbons directly bonded to fluorine, which would appear as doublets due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and the C-F stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

While specific spectra for the (S)-enantiomer are not publicly available, commercial suppliers of the hydrochloride salt of this compound indicate the availability of such data upon request[1].

Biological Activity and Signaling Pathways

The biological activity of (S)-2-Amino-2-(4-fluorophenyl)ethanol has not been extensively studied or reported in the scientific literature. However, the structural motif of a chiral 2-amino-2-phenylethanol is present in a number of biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and altered bioavailability[2][3].

Potential Areas of Biological Relevance:

-

Chiral Building Block in Drug Synthesis: The primary significance of (S)-2-Amino-2-(4-fluorophenyl)ethanol currently lies in its potential as a chiral intermediate for the synthesis of more complex, biologically active compounds[4]. Chiral amino alcohols are key components of many pharmaceuticals, including certain beta-blockers, antiviral agents, and central nervous system drugs.

-

Modulation of Receptor Binding: The phenyl group suggests potential interactions with aromatic binding pockets in various receptors and enzymes. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, could further influence these interactions.

-

Analogs of Biologically Active Amines: The core structure is an analog of biogenic amines and other synthetic amines with known pharmacological activities. Further investigation is required to determine if it interacts with monoamine transporters or receptors.

Signaling Pathways:

There is currently no direct evidence linking (S)-2-Amino-2-(4-fluorophenyl)ethanol to specific signaling pathways. Research into the biological effects of this compound would be necessary to elucidate any such connections. A hypothetical workflow for investigating its biological activity and identifying potential signaling pathway involvement is presented below.

Caption: Workflow for investigating biological activity.

Conclusion

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral building block with significant potential for use in medicinal chemistry and drug development. While comprehensive data on its specific properties and biological activities are currently limited, its structural features suggest it as a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile and potential interactions with biological signaling pathways. This guide serves as a foundational resource for researchers and scientists interested in leveraging the properties of this intriguing molecule.

References

- 1. 1269773-21-8|(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Solubility of 2-Amino-2-(4-fluorophenyl)ethanol in Organic Solvents: A Technical and Practical Guide

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Research

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent.[1] Poor solubility can impede formulation, limit bioavailability, and ultimately lead to the failure of otherwise promising drug candidates.[1] The subject of this guide, 2-Amino-2-(4-fluorophenyl)ethanol, is a chiral building block of significant interest in medicinal chemistry. A thorough understanding of its behavior in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This document provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, designed to empower researchers, scientists, and drug development professionals with the knowledge to harness its full potential.

Physicochemical Profile of this compound

To comprehend the solubility of a compound, we must first examine its intrinsic physicochemical properties. These characteristics govern its interactions with different solvent environments.

| Property | Value/Information | Source |

| Chemical Name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | [2][3][] |

| CAS Number | 174770-74-2 | [2][3][] |

| Molecular Formula | C₈H₁₀FNO | [2] |

| Molecular Weight | 155.17 g/mol | [2] |

| Appearance | Solid, Off-white to light yellow | [5] |

| Melting Point | 68-79°C | [3] |

| Predicted pKa | 12.48 ± 0.10 | [5] |

| Predicted Boiling Point | 287.4 ± 25.0 °C | [5] |

| Predicted Density | 1.208 ± 0.06 g/cm³ | [5] |

The presence of an amino group (-NH₂), a hydroxyl group (-OH), and a fluorophenyl ring gives this compound a distinct polarity and the capacity for hydrogen bonding, which are key determinants of its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in solubility.[6] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The solubility of this compound is a nuanced interplay of its structural features and the properties of the solvent.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are both excellent hydrogen bond donors and acceptors. This allows the molecule to form strong hydrogen bonds with protic solvents like alcohols (e.g., ethanol, methanol) and water.

-

Dipole-Dipole Interactions: The C-F and C-O bonds introduce significant dipole moments in the molecule, contributing to its overall polarity. Polar aprotic solvents (e.g., acetone, acetonitrile) can interact with these dipoles.

-

Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are the primary interactions with non-polar solvents (e.g., hexane, toluene).

Based on these interactions, a qualitative prediction of solubility can be made:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, where strong hydrogen bonding can be established.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene, where the polar functional groups have limited favorable interactions.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a polar protic solvent like ethanol.

Caption: Intermolecular forces between this compound and ethanol.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any fine, undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

The following diagram outlines the workflow for this experimental protocol.

Caption: Step-by-step workflow for determining solubility via the shake-flask method.

Concluding Remarks for the Practicing Scientist

While publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility in organic solvents. By leveraging the principles of intermolecular forces and employing standardized experimental protocols, researchers can generate the critical data needed to advance their work. The interplay of the amino, hydroxyl, and fluorophenyl moieties suggests a favorable solubility profile in polar protic solvents, a characteristic that is advantageous for many synthetic and formulation processes. The methodologies outlined herein are designed to be self-validating and provide a reliable path to obtaining the precise solubility data required for informed decision-making in a research and development setting.

References

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 174770-74-2 Name:. XiXisys. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7. Chemsrc. [Link]

-

Solubility of Organic Compounds. [Link]

-

Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 174770-74-2 (R)-2-Amino-2-(4-fluorophenyl)ethanol AKSci X6721 [aksci.com]

- 5. 174770-74-2 CAS MSDS ((R)-2-Amino-2-(4-fluorophenyl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

Stability and Storage of 2-Amino-2-(4-fluorophenyl)ethanol: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-2-(4-fluorophenyl)ethanol based on available data for structurally analogous compounds. Specific stability-indicating studies on this compound are not extensively available in the public domain. Therefore, the information presented herein, particularly regarding degradation pathways and quantitative stability, is inferred and should be confirmed by dedicated experimental studies.

This technical guide is intended for researchers, scientists, and professionals in drug development. It consolidates known information and provides expert recommendations on the handling, storage, and stability assessment of this compound.

Chemical and Physical Properties

This compound is a chiral amino alcohol. The presence of a fluorine atom on the phenyl ring is known to enhance metabolic stability due to the strength of the carbon-fluorine bond[1].

| Property | Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C (recommended for long-term storage)[2] |

Stability Profile and Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in published literature, analogous compounds such as 2-amino-2-phenylethanol are known to be stable under normal ambient conditions but are incompatible with strong oxidizing agents[3][4][5]. The primary amino and alcohol functional groups are potential sites for degradation.

Potential Degradation Pathways (Inferred):

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products. Elevated temperatures and the presence of oxidizing agents can accelerate this process.

-

Reactions with Incompatible Materials: As with other amino alcohols, this compound may react violently with strong oxidizers[3][4]. It is also advisable to avoid contact with acids, acid chlorides, and acid anhydrides[5].

Further research through forced degradation studies is necessary to definitively identify the degradation products and elucidate the precise degradation pathways under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store long-term at 2-8°C[2]. | To minimize potential thermal degradation and maintain chemical stability. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from atmospheric moisture and oxygen, which can promote hydrolytic and oxidative degradation. |

| Light Exposure | Store in a light-resistant container. | To prevent potential photodegradation. |

| Moisture | Store in a dry place[3][4]. | To prevent hydrolysis. |

| Handling | Handle in a well-ventilated area. Avoid dust formation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses[3][4]. | To ensure personnel safety and prevent contamination. |

Experimental Protocol: Stability-Indicating HPLC Method (Representative)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound and separating it from potential degradation products. The following is a representative protocol that can be used as a starting point for method development and validation.

Objective: To develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.

Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A or a suitable mixture of water and acetonitrile.

-

Reference standard of this compound.

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV scan (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Gradient Program (Example):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The sample should be subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The stressed samples should be analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate the logical relationships in stability testing and a general experimental workflow.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for developing a stability-indicating analytical method.

References

Spectroscopic Analysis of 2-Amino-2-(4-fluorophenyl)ethanol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of scientific literature, spectroscopic databases, and patent filings reveals a significant gap in the publicly available experimental spectroscopic data for 2-Amino-2-(4-fluorophenyl)ethanol. Specifically, detailed experimental Infrared (IR) and Raman spectra, including peak assignments and intensities, are not readily accessible. This technical guide outlines the current landscape of available information and, in the absence of direct data, provides a summary for the closely related compound, 2-(4-fluorophenyl)ethanol, to serve as a provisional reference. Researchers requiring definitive spectroscopic data for this compound are advised to perform their own experimental characterization.

Data Unavailability for this compound

Despite extensive searches, no specific experimental or computational IR or Raman spectroscopic data for this compound could be located in the public domain. While the compound is commercially available, detailed analytical characterization data is not provided by suppliers. Similarly, academic and patent literature do not currently feature its vibrational spectroscopic properties.

This lack of data necessitates direct experimental analysis for any research or development activities where the vibrational signature of this molecule is required for identification, purity assessment, or structural elucidation.

Spectroscopic Data for the Related Compound: 2-(4-Fluorophenyl)ethanol

As a proxy, this guide presents the available spectroscopic data for the structurally related molecule, 2-(4-fluorophenyl)ethanol, which lacks the amino group at the benzylic position. It is crucial to emphasize that the presence of the amino group in the target compound will significantly alter the vibrational spectrum, particularly in the N-H stretching and bending regions, as well as influencing the electronic environment of the entire molecule.

Infrared (IR) and Raman Data Summary for 2-(4-Fluorophenyl)ethanol

The following tables summarize the characteristic vibrational frequencies for 2-(4-fluorophenyl)ethanol.

Table 1: Infrared (FTIR) Spectroscopic Data for 2-(4-Fluorophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3350 | Strong, Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-F stretch |

| ~1090 | Strong | C-O stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Table 2: Raman Spectroscopic Data for 2-(4-Fluorophenyl)ethanol

| Raman Shift (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3070 | Strong | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | Aromatic C=C stretch |

| ~1220 | Medium | C-F stretch |

| ~1000 | Strong | Aromatic ring breathing mode |

| ~830 | Medium | para-disubstituted benzene C-H bend (out-of-plane) |

Note: The data presented above is compiled from typical values for the functional groups present and should be considered illustrative. For precise data, direct experimental measurement is necessary.

General Experimental Protocols for Spectroscopic Analysis

For researchers planning to acquire experimental data for this compound, the following general protocols for FTIR and Raman spectroscopy are provided.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact. This is often the simplest method for solid samples.

-

KBr Pellet: A few milligrams of the sample are ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path.

-

The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically collected in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a spectrograph, and a charge-coupled device (CCD) detector.

Sample Preparation: The solid sample can be placed directly on a microscope slide or in a sample vial.

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman spectrum is recorded by the spectrograph and CCD detector.

-

Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum while avoiding sample degradation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion and Recommendations

The absence of publicly available experimental IR and Raman spectroscopic data for this compound underscores the need for primary experimental work to characterize this compound fully. While data for the related molecule 2-(4-fluorophenyl)ethanol can provide some preliminary insights, it should not be used as a direct substitute. It is recommended that researchers and drug development professionals who require this data perform their own spectroscopic measurements following standard protocols to ensure accurate identification and characterization.

Crystallographic Insights into a Fluorinated Phenyl-Ethanolamine Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystallographic data of a phenyl-ethanolamine derivative. Despite a comprehensive search for the crystal structure of 2-Amino-2-(4-fluorophenyl)ethanol, specific crystallographic data was not found in the available scientific literature and crystallographic databases.

Therefore, this report presents a detailed analysis of a closely related structure, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , to provide valuable insights into the crystallographic features of this class of compounds. The data presented is based on a published single-crystal X-ray diffraction study.

Crystallographic Data of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol

The following tables summarize the key crystallographic parameters and data collection details for the analogue compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂FNO |

| Formula Weight | 217.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.3664(15) |

| b (Å) | 8.343(2) |

| c (Å) | 25.056(6) |

| α (°) | 90 |

| β (°) | 93.837(15) |

| γ (°) | 90 |

| Volume (ų) | 1118.5(5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.289 |

| Absorption Coefficient (mm⁻¹) | 0.093 |

| F(000) | 456 |

Table 2: Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Bruker SMART APEX CCD |

| Radiation Source | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| θ range for data collection (°) | 2.11 to 25.00 |

| Index ranges | -6≤h≤6, -9≤k≤9, -29≤l≤29 |

| Reflections collected | 5258 |

| Independent reflections | 1957 [R(int) = 0.0461] |

| Completeness to θ = 25.00° | 99.4 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1957 / 0 / 146 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2σ(I)] | R1 = 0.0510, wR2 = 0.1228 |

| R indices (all data) | R1 = 0.0827, wR2 = 0.1413 |

| Largest diff. peak and hole (e.Å⁻³) | 0.201 and -0.210 |

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol are detailed below.

Synthesis and Crystallization

The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was synthesized via a Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde. The product was purified by recrystallization from hexane. Single crystals suitable for X-ray diffraction were obtained by dissolving 30 mg of the purified compound in 20 ml of ethanol. The solution was kept at 4°C and allowed to slowly evaporate, yielding light brown crystals after 47 days.

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions of 0.30 × 0.20 × 0.06 mm was selected for X-ray diffraction analysis. Data were collected on a Bruker SMART APEX CCD diffractometer using MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow from chemical synthesis to the determination of the crystal structure.

Caption: Workflow from synthesis to crystallographic analysis.

The Pharmacological Potential of 2-Amino-2-(4-fluorophenyl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Amino-2-(4-fluorophenyl)ethanol represent a promising class of compounds with significant potential for therapeutic applications. This technical guide consolidates the current understanding of their biological activities, drawing parallels from structurally related molecules to propose likely mechanisms of action and avenues for future research. Evidence suggests that these compounds may primarily act as potent monoamine oxidase (MAO) inhibitors and anticonvulsant agents. This document provides a comprehensive overview of the plausible biological targets, detailed hypothetical experimental protocols for their evaluation, and quantitative data from analogous compounds to guide structure-activity relationship (SAR) studies.

Introduction

The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 4-fluorophenyl moiety, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule. When incorporated into the 2-amino-2-phenylethanol scaffold, it is hypothesized to confer significant biological activity. Based on extensive literature analysis of structurally similar compounds, the primary biological activities of this compound derivatives are projected to be the inhibition of monoamine oxidases (MAO-A and MAO-B) and the modulation of neuronal excitability, leading to anticonvulsant effects.

Potential Biological Activities and Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

Numerous studies on fluorinated phenethylamines and related structures have demonstrated potent inhibitory activity against MAO-A and MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression, Parkinson's disease, and other neurological disorders. It is postulated that the 4-fluorophenyl group in the this compound scaffold can enhance the binding affinity to the active site of MAO enzymes.

Anticonvulsant Activity

The structural motif of amino alcohols and their derivatives has been explored for its potential in treating seizure disorders. The mechanism of action for anticonvulsant drugs is often multifaceted, involving the modulation of ion channels (e.g., sodium, potassium, calcium channels) or enhancement of inhibitory neurotransmission (e.g., GABAergic pathways). It is plausible that this compound derivatives could interact with these targets to reduce neuronal hyperexcitability.

Quantitative Data from Structurally Related Compounds

To guide the initial screening and SAR studies of novel this compound derivatives, the following tables summarize the biological activity of structurally analogous compounds.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Fluorinated Phenylalkylamine Analogs

| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| D5 | Chiral fluorinated pyrrolidine derivative | MAO-B | 0.019 | 2440[1] |

| Safinamide | Reference MAO-B inhibitor | MAO-B | 0.163 | 172[1] |

| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | >1886 |

| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | >434 |

| Acridine orange | Dye compound | MAO-A | 0.017 | MAO-A specific |

| Oxazine 170 | Dye compound | MAO-B | 0.0065 | MAO-B specific |

| Darrow red | Dye compound | MAO-A / MAO-B | 0.059 / 0.065 | Non-specific |

Note: The data presented is for structurally related compounds and should be used as a reference for designing and evaluating novel this compound derivatives.

Table 2: Anticonvulsant Activity of Amino Acid and Amide Derivatives in Animal Models

| Compound ID | Animal Model | Seizure Type | ED50 (mg/kg) | Protective Index (PI) |

| Compound 15 | Mice | Bicuculline-induced | 73 | 1.4 |

| Compound 15 | Mice | PTZ-induced | 47 | 2.2 |

| Compound 15 | Mice | Strychnine-induced | 73 | 1.4 |

| Compound 15 | Mice | Kainic acid-induced | 39 | 2.6 |

| Compound 15 | Mice | AMPA-induced | 10 | 10.3 |

| Compound 10 | Mice | MES | 29.05 | 3.77[2] |

| PNU-151774E | Animal models | Various | Potent activity | Outstanding |

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. The Protective Index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50).

Detailed Experimental Protocols

The following are detailed, representative protocols for assessing the key hypothesized biological activities of this compound derivatives, based on methodologies reported for analogous compounds.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

-

Hydrogen peroxide, horseradish peroxidase, and Amplex Red (for detection of MAO-B activity)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compounds or reference inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A; benzylamine for MAO-B). For MAO-B, the reaction mixture should also contain horseradish peroxidase and Amplex Red.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for 4-hydroxyquinoline; Ex/Em = 545/590 nm for the Amplex Red product).

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the in vivo anticonvulsant activity of test compounds against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (20-25 g)

-

Test compounds

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Phenytoin (positive control)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Administer the test compounds or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses. Administer phenytoin as a positive control.

-

At the time of peak effect (determined from preliminary pharmacokinetic studies, typically 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

-

Record the number of protected animals in each group.

-

Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Rotarod Neurotoxicity Test in Mice

Objective: To assess the potential motor impairment and neurotoxicity of the test compounds.

Procedure:

-

Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

-

Administer the test compounds or vehicle i.p. to the trained mice at various doses.

-

At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance.

-

Neurotoxicity is defined as the inability of the mouse to remain on the rod for the predetermined time.

-

Calculate the TD50 (median toxic dose) value.

Visualizations of Experimental Workflows and Logical Relationships

Diagram 1: Proposed Screening Workflow for this compound Derivatives

References

A Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol: A Key Intermediate in the Synthesis of Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-fluorophenyl)ethanol is a critical chiral building block in synthetic organic chemistry. While not a therapeutic agent in itself, its significance lies in its role as a key intermediate in the synthesis of various biologically active molecules. This technical guide focuses on its principal application: the synthesis of Fluvoxamine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder (OCD), depression, and anxiety disorders. This document details the synthetic pathways to and from this compound, the mechanism of action of its primary downstream product, Fluvoxamine, and relevant experimental protocols and pharmacological data.

Introduction

This compound is a phenylethanolamine derivative characterized by a fluorine-substituted phenyl group.[1] This structure serves as a valuable scaffold in medicinal chemistry. Its primary importance in the pharmaceutical industry is as a precursor to Fluvoxamine, an antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[2][3][4] Understanding the synthesis and handling of this intermediate is crucial for the efficient and scalable production of Fluvoxamine. This guide provides a comprehensive overview of its synthesis, its conversion to Fluvoxamine, and the pharmacological properties of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The synthesis of chiral amino alcohols like this compound is a key area of research, often employing methods of asymmetric synthesis to produce specific enantiomers, which are crucial for targeted biological activity. Biocatalytic methods, such as the enantioselective microbial reduction of corresponding ketones, are often employed to achieve high enantiomeric excess.[5]

Below is a generalized workflow for a potential biocatalytic synthesis route.

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

Application in the Synthesis of Fluvoxamine

Fluvoxamine is synthesized from 4-trifluoromethylbenzonitrile through a multi-step process that includes a Grignard reaction, hydrolysis, and oximation.[6] An alternative and practical synthetic method involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine, followed by the reaction of the resulting oxime with 2-chloroethylamine.[7][8]

A key method for preparing Fluvoxamine maleate involves the alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in a suitable solvent in the presence of a base.[9]

Caption: General synthetic pathway for Fluvoxamine Maleate.[7]

Therapeutic Profile of Fluvoxamine

Mechanism of Action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).[2] Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) on the presynaptic neuronal membrane.[10] This blockage prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[2] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects.[[“]] Fluvoxamine has negligible affinity for other neurotransmitter transporters like those for norepinephrine and dopamine, and minimal affinity for adrenergic, muscarinic, or histaminergic receptors, which contributes to its favorable side-effect profile compared to older antidepressants.[10][[“]]